3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
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Overview
Description
3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, which is a fused ring system containing both benzene and pyrone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxyphenol with 4-oxo-4H-chromen-7-yl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl chloride, which is then reacted with 4-fluorobenzoic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.
Substitution: The ethoxy and fluorobenzoate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The ethoxyphenoxy and fluorobenzoate groups may enhance the compound’s binding affinity and specificity for these targets. This interaction can lead to the inhibition or activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
- 3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
- 3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-bromobenzoate
Uniqueness
3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is unique due to the presence of both ethoxyphenoxy and fluorobenzoate groups. These groups contribute to its distinct chemical properties, such as increased lipophilicity and potential biological activity. The combination of these functional groups with the chromenone core makes this compound a valuable candidate for various scientific and industrial applications .
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO6/c1-2-28-19-5-3-4-6-20(19)31-22-14-29-21-13-17(11-12-18(21)23(22)26)30-24(27)15-7-9-16(25)10-8-15/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYAIOXTEBPVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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